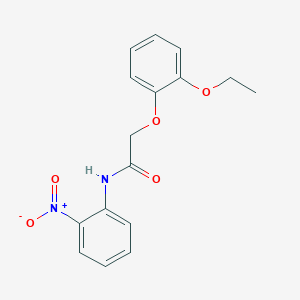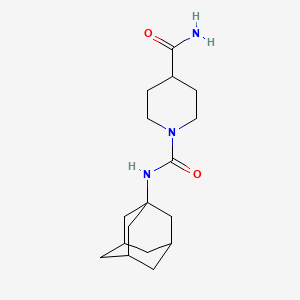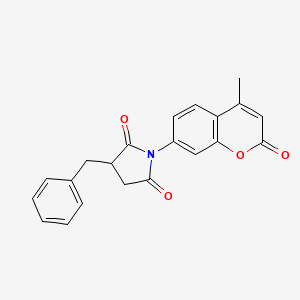
3-benzyl-1-(4-methyl-2-oxo-2H-chromen-7-yl)-2,5-pyrrolidinedione
Overview
Description
3-benzyl-1-(4-methyl-2-oxo-2H-chromen-7-yl)-2,5-pyrrolidinedione, also known as BMPC, is a chemical compound that has been widely studied for its potential applications in scientific research. BMPC is a derivative of the natural product staurosporine and has been found to possess a range of biological activities, including inhibition of protein kinases and induction of apoptosis. In
Scientific Research Applications
Oxidative Dehydrogenation and Metal Ion Detection
A study explored the synthesis and application of a structurally related compound, demonstrating its utility in oxidative dehydrogenation processes and as a sensor for metal ions, such as Zn2+ and Cu2+, in human liver cancer cells. This application indicates a potential for developing sensitive diagnostic tools and therapeutic agents targeting specific cellular processes or conditions (Dey et al., 2019).
Synthesis of Pyridine Derivatives
Another research effort focused on the three-component condensation of ammonia, carbonyl-substituted 4H-chromenes, and CH acids, leading to the synthesis of pyridine derivatives. This methodology could pave the way for the development of novel pharmaceuticals and materials with enhanced functionalities (Osipov et al., 2018).
Diastereoselective 1,3-Dipolar Cycloaddition
Research on 3-nitro-2-trihalomethyl-2H-chromenes undergoing diastereoselective 1,3-dipolar cycloaddition with nonstabilized azomethine ylides to synthesize 1-benzopyrano[3,4-c]pyrrolidines highlights the compound's utility in creating structurally complex and potentially bioactive molecules (Korotaev et al., 2013).
Biological Activity Studies
A study on Pd(II) complexes with chromone-based Schiff bases, including derivatives of the chromene structure, found applications in antimicrobial activity and potential in treating various diseases. These complexes exhibited significant microbial inhibition, suggesting their utility in developing new antimicrobial agents (Kavitha & Reddy, 2016).
Synthesis of Benzopyrano Pyrrolidines
The synthesis of benzopyrano[2,3-c]pyrrolidines through reactions involving chromones highlights the versatility of chromene derivatives in constructing complex molecular architectures with potential pharmacological applications (Sosnovskikh et al., 2014).
Properties
IUPAC Name |
3-benzyl-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-13-9-20(24)26-18-12-16(7-8-17(13)18)22-19(23)11-15(21(22)25)10-14-5-3-2-4-6-14/h2-9,12,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHLETXTEPUSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3C(=O)CC(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331848 | |
| Record name | 3-benzyl-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
693234-16-1 | |
| Record name | 3-benzyl-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063175.png)
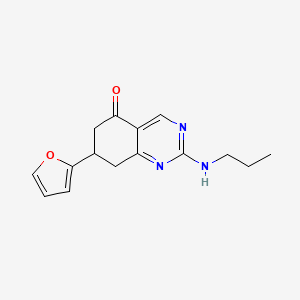
![N-{4-[5-(2,5-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-6-methyl-2-pyridinamine hydrobromide](/img/structure/B4063200.png)
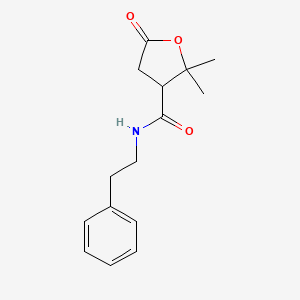
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4063221.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4063227.png)
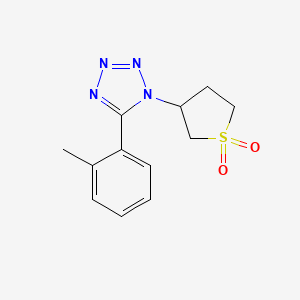
![2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063241.png)
![2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063247.png)
![3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4063258.png)

![N~1~-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4063266.png)
